

Application Note: Analytical Characterization and Chemical Profile of (2-Chlorophenyl)(cyclopentyl)methanol

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Compound of Interest

Compound Name: (2-Chlorophenyl)
(cyclopentyl)methanol

Cat. No.: B7844791

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Executive Summary

(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a secondary alcohol structurally characterized by a 2-chlorophenyl ring and a cyclopentyl group attached to a carbinol center.[1] In forensic and pharmaceutical contexts, it is primarily identified as the direct reduction product of (2-chlorophenyl)(cyclopentyl)methanone, a precursor frequently monitored due to its association with the synthesis of arylcyclohexylamine anesthetics like Ketamine.

This protocol outlines the physicochemical properties, spectroscopic signatures, and safety considerations required for the accurate identification of this compound in laboratory settings.

Chemical Identity & Physicochemical Properties[2] [3][4][5]

The compound consists of a chiral center at the methine carbon, typically existing as a racemate in non-stereoselective preparations.

Property	Data
IUPAC Name	(2-Chlorophenyl)(cyclopentyl)methanol
CAS Number	19833-92-2
Molecular Formula	C ₁₂ H ₁₅ ClO
Molecular Weight	210.70 g/mol
Physical State	Viscous oil or low-melting solid (racemate)
Solubility	Soluble in MeOH, EtOH, DMSO, CH ₂ Cl ₂ ; Insoluble in water
Key Functional Groups	Secondary Alcohol (-OH), Aryl Chloride (Ar-Cl)

Analytical Protocols for Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying halogenated organic compounds. The fragmentation pattern is distinct due to the chlorine isotope signature and the stability of the benzylic cation.

- Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 μm film).
- Carrier Gas: Helium at 1.0 mL/min.
- Inlet Temp: 250°C.
- Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

Diagnostic Ions (EI, 70 eV):

- Molecular Ion (M⁺): m/z 210/212 (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl).
- Base Peak: Often m/z 141/143 (corresponding to the 2-chlorobenzyl cation fragment [C₇H₆Cl]⁺ or related alpha-cleavage products).
- Loss of Water: M-18 peak may be observed, though less prominent than in tertiary alcohols.

- Cyclopentyl Fragment: m/z 69 $[\text{C}_5\text{H}_9]^+$.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional group transformation (e.g., ketone to alcohol reduction).

- O-H Stretch: Broad band at $3300\text{--}3450\text{ cm}^{-1}$ (Intermolecular H-bonding).
- C-H Stretch (sp^3): $2850\text{--}2960\text{ cm}^{-1}$ (Cyclopentyl ring).
- C=C Stretch (Ar): $1450\text{--}1600\text{ cm}^{-1}$.
- C-O Stretch: $1050\text{--}1150\text{ cm}^{-1}$ (Secondary alcohol).
- C-Cl Stretch: $700\text{--}750\text{ cm}^{-1}$ (Aryl chloride).

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural elucidation.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.20–7.60 ppm (m, 4H): Aromatic protons (2-chlorophenyl pattern).
 - δ 4.80–5.00 ppm (d, 1H): Carbinol proton (Ar-CH(OH)-R). Coupling reflects the adjacent cyclopentyl methine.
 - δ 2.10–2.30 ppm (m, 1H): Cyclopentyl methine proton.
 - δ 1.20–1.90 ppm (m, 8H): Cyclopentyl methylene protons.
 - δ ~2.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D_2O).

Safety & Regulatory Considerations

Handling Precautions

- Hazard Classification: Irritant (Skin/Eye/Respiratory).

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All operations involving heating or volatilization must be performed in a certified chemical fume hood.

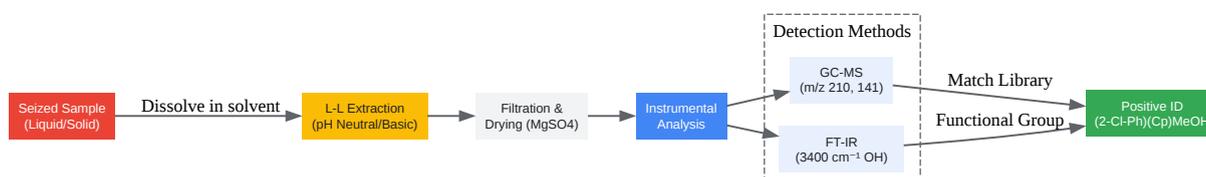
Regulatory Status

While the alcohol itself may not be explicitly scheduled in all jurisdictions, it is an immediate precursor to (2-chlorophenyl)(cyclopentyl)methanone and Ketamine.

- Precursor Control: In many jurisdictions (e.g., Taiwan, China, parts of the EU), the corresponding ketone and related hydroxyimines are strictly controlled List I/II chemicals.
- Diversion Risk: Possession of significant quantities without a legitimate research license may trigger scrutiny under "intent to manufacture" statutes regarding controlled substance analogues.

Analytical Workflow Visualization

The following diagram illustrates the standard forensic workflow for the extraction and identification of this compound from a complex matrix (e.g., seized liquid or powder).



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Caption: Forensic workflow for the isolation and identification of **(2-Chlorophenyl)(cyclopentyl)methanol** from seized matrices.

References

- United Nations Office on Drugs and Crime (UNODC). (2023). List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Retrieved from [[Link](#)]
- Indian Academy of Sciences. (2014). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61030137: **(2-Chlorophenyl)(cyclopentyl)methanol**. Retrieved from [[Link](#)]

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Sources

- 1. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [[benchchem.com](https://www.benchchem.com)]
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